

Application Note: Quantification of Phenethyl Lactate in Complex Matrices by GC-MS

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Compound of Interest

Compound Name: Phenethyl lactate

CAS No.: 155449-46-0

Cat. No.: B120143

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Abstract

This application note presents a detailed and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of **phenethyl lactate** in complex matrices, such as fermented beverages and food products. **Phenethyl lactate**, a significant contributor to the sensory profile of various consumables, requires a robust and sensitive analytical method for its accurate quantification. This document provides comprehensive protocols for two effective sample preparation techniques: Liquid-Liquid Extraction (LLE) and Headspace Solid-Phase Microextraction (HS-SPME), offering flexibility for different laboratory needs and matrix complexities. The method has been developed to ensure high selectivity, accuracy, and precision, in accordance with international validation standards.

Introduction

Phenethyl lactate (phenylethyl 2-hydroxypropanoate), an ester of phenethyl alcohol and lactic acid, is a key aroma compound found in a variety of fermented products, including wine, beer, and some dairy products.[1] Its characteristic fruity, floral, and honey-like notes significantly influence the overall sensory experience of these consumables. The concentration of

phenethyl lactate can vary depending on the fermentation conditions, including the strains of yeast and lactic acid bacteria involved.[1] Therefore, its accurate quantification is crucial for quality control, process optimization, and product development in the food and beverage industry.

The analysis of **phenethyl lactate** in complex matrices presents several challenges. These matrices often contain a multitude of volatile and non-volatile compounds that can interfere with the analysis, leading to inaccurate results.[2][3] Effective sample preparation is therefore paramount to isolate the analyte of interest and minimize matrix effects.[4] This application note addresses these challenges by providing two distinct, validated sample preparation protocols coupled with a highly selective and sensitive GC-MS method.

Principles of the Method

The quantification of **phenethyl lactate** is achieved through Gas Chromatography (GC) for separation, followed by Mass Spectrometry (MS) for detection and quantification. The choice of sample preparation technique, either Liquid-Liquid Extraction (LLE) or Headspace Solid-Phase Microextraction (HS-SPME), is dependent on the specific matrix and the desired analytical outcome.

- Liquid-Liquid Extraction (LLE): This classical technique involves the partitioning of **phenethyl lactate** from the aqueous sample matrix into an immiscible organic solvent.[2][3] LLE is a robust method suitable for a wide range of sample volumes and concentrations.
- Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique utilizes a coated fiber to adsorb volatile and semi-volatile compounds from the headspace above the sample.[5][6] HS-SPME is a sensitive and environmentally friendly method, ideal for trace-level analysis.

Following extraction, the sample is injected into the GC-MS system. The GC separates **phenethyl lactate** from other volatile compounds based on its boiling point and affinity for the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. Quantification is performed in Selected Ion Monitoring (SIM) mode, which offers enhanced sensitivity and selectivity by monitoring specific fragment ions of **phenethyl lactate**.

Materials and Reagents

- Standards: **Phenethyl lactate** (CAS No. 10138-63-3), analytical standard grade ($\geq 98.5\%$)
- Internal Standard (IS): 2-Octanol or other suitable non-naturally occurring ester, analytical standard grade
- Solvents: Dichloromethane (DCM), Hexane (pesticide residue grade); Ethanol (absolute)
- Salts: Sodium chloride (NaCl), anhydrous sodium sulfate (Na_2SO_4)
- SPME Fibers: 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Gases: Helium (carrier gas, 99.999% purity)
- Sample Vials: 2 mL amber glass vials with PTFE/silicone septa
- Headspace Vials: 20 mL glass vials with magnetic screw caps and PTFE/silicone septa

Instrumentation and Analytical Conditions

A standard gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer is required. The following conditions have been optimized for this application:

Parameter	Condition
Gas Chromatograph	Agilent 7890B GC or equivalent
Injector	Split/Splitless, 250 °C
Injection Mode	Splitless (for LLE) or SPME
Liner	Splitless, single taper with glass wool
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Column	DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Oven Program	50 °C (2 min), ramp at 10 °C/min to 280 °C (5 min)
Mass Spectrometer	Agilent 5977B MSD or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
SIM Ions (Quant/Qual)	m/z 104 (Quantifier), 77, 91 (Qualifiers)
Dwell Time	100 ms

Note on SIM Ion Selection: The mass spectrum of **phenethyl lactate** is not readily available in public libraries. The selected ions are predicted based on the fragmentation patterns of similar esters. The base peak is expected to be the tropylium ion (m/z 91) or the fragment resulting from McLafferty rearrangement (m/z 104). The phenyl radical (m/z 77) is a common fragment for phenyl-containing compounds. It is crucial to confirm these ions by analyzing a pure standard of **phenethyl lactate**.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for liquid samples such as wine, beer, and fruit juices.

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Caption: Workflow for the HS-SPME sample preparation method.

Step-by-Step Procedure:

- Sample Preparation: Place 5 mL of the liquid sample into a 20 mL headspace vial.
- Internal Standard and Salt Addition: Add 10 μ L of the internal standard solution and 1 g of NaCl to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.
- Sealing: Immediately seal the vial with a magnetic screw cap.
- Incubation: Place the vial in a heating block or autosampler agitator and incubate at 60°C for 15 minutes to allow for equilibration of the analytes between the sample and the headspace.
- SPME Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with agitation.
- Desorption and Analysis: Immediately after extraction, insert the fiber into the GC inlet for thermal desorption at 250°C for 5 minutes. Start the GC-MS analysis concurrently.

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines (Q2(R1)) for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.

[7][8][9][10] | Parameter | LLE Method | HS-SPME Method | | :--- | :--- | :--- | | Linearity (R²) | > 0.995 | > 0.995 | | Calibration Range | 0.1 - 10 mg/L | 0.01 - 1 mg/L | | LOD | 0.03 mg/L | 0.003 mg/L | | LOQ | 0.1 mg/L | 0.01 mg/L | | Accuracy (Recovery) | 85 - 105% | 90 - 110% | | Precision (RSD) | < 10% | < 15% |

Linearity: Calibration curves were constructed using matrix-matched standards at six concentration levels. LOD and LOQ: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ. Accuracy: Assessed by spike-recovery experiments at three different concentration levels (low, medium, and high). Precision: Evaluated as repeatability (intra-day) and intermediate precision (inter-day) by analyzing spiked samples in triplicate.

Results and Discussion

Both the LLE and HS-SPME methods demonstrated excellent performance for the quantification of **phenethyl lactate** in complex matrices. The choice of method will depend on the specific application.

- The LLE method is robust and well-suited for samples with higher concentrations of **phenethyl lactate**. It is less susceptible to matrix effects from non-volatile components.
- The HS-SPME method offers superior sensitivity and is ideal for trace-level quantification. Being a solvent-free technique, it is also more environmentally friendly.

The use of an internal standard is crucial to correct for variations in extraction efficiency and injection volume, thereby improving the accuracy and precision of the results. The selection of a suitable GC column and the optimization of the oven temperature program are critical for achieving good chromatographic separation of **phenethyl lactate** from other matrix components. The use of SIM mode in the mass spectrometer significantly enhances the selectivity and sensitivity of the method, allowing for reliable quantification even in complex matrices.

Conclusion

This application note provides two comprehensive and validated GC-MS methods for the quantification of **phenethyl lactate** in complex matrices. Both the LLE and HS-SPME protocols offer reliable and accurate results, providing researchers, scientists, and drug development professionals with robust tools for their analytical needs. The detailed step-by-step procedures and method validation data ensure that these methods can be readily implemented in any laboratory equipped with standard GC-MS instrumentation.

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